![molecular formula C17H22N4O3 B2452453 Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate CAS No. 2097937-43-2](/img/structure/B2452453.png)

Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

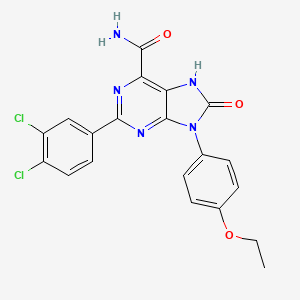

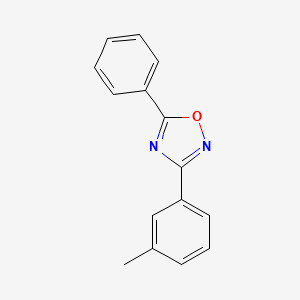

Pyrazolo[3,4-b]pyridine derivatives are nitrogen-containing heterocycles that are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine scaffolds has been achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

While specific molecular structure analysis for “Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate” is not available, similar compounds have been analyzed using IR spectrum and NMR spectrum .Chemical Reactions Analysis

The chemical reactions of similar compounds involve a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using IR spectrum and NMR spectrum .Applications De Recherche Scientifique

Synthesis and Chemical Properties

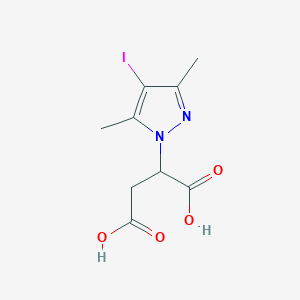

- Synthesis Techniques : This compound serves as an important intermediate in the synthesis of biologically active compounds, including crizotinib. A study demonstrated the synthesis of a related compound using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material (Kong et al., 2016).

- Characterization and Structural Analysis : The compound has been characterized by various spectroscopic methods such as LCMS, 1H NMR, 13C NMR, and IR, as well as by single crystal XRD data. This detailed analysis aids in understanding its chemical structure and properties (Sanjeevarayappa et al., 2015).

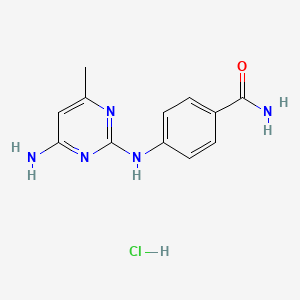

Biological Activity

- Antibacterial and Anthelmintic Activity : Research on similar tert-butyl piperazine-1-carboxylate derivatives has shown varying degrees of antibacterial and anthelmintic activities, indicating potential for medical applications (Sanjeevarayappa et al., 2015).

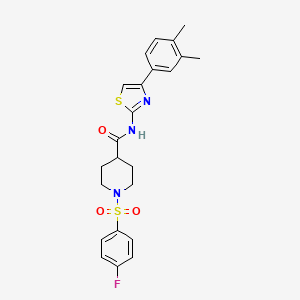

Material Science and Corrosion Inhibition

- Anticorrosive Properties : A novel heterocyclic compound related to tert-butyl piperazine-1-carboxylate was found to have significant anticorrosive properties for carbon steel in corrosive environments. This suggests potential applications in material protection and coatings (Praveen et al., 2021).

Pharmacology and Drug Development

- Dopamine Receptor Binding : Compounds with a pyrazolo[1,5-a]pyridine substructure, closely related to tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate, have been investigated for their potential as dopamine receptor ligands. Such research contributes to the development of drugs targeting dopaminergic pathways (Fang-wei, 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 4-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)15(22)14-12-13-6-4-5-7-21(13)18-14/h4-7,12H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHORQZWBKKSLGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN3C=CC=CC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2452373.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2452377.png)

![2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate](/img/structure/B2452381.png)

![2,2-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2452382.png)

![2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2452384.png)

![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452389.png)